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Compound of Interest

Compound Name: (R)-2-Phenylpropylamide

Cat. No.: B075981

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral molecule (R)-2-Phenylpropylamide. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable
benchmarks for its identification and characterization. This document also outlines the
experimental protocols typically employed to acquire such data, ensuring reproducibility and
methodological clarity.

Spectroscopic Data Summary

The quantitative spectroscopic data for (R)-2-Phenylpropylamide is summarized in the tables
below. Note that the NMR and IR data presented are for the racemic mixture, (RS)-2-
Phenylpropionamide, as the spectra for individual enantiomers are identical in achiral
environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Aromatic protons
7.30-7.20 m - 5H
(CeH5s)
Methine proton
3.52 q 7.2 1H
(CH)
Methyl protons
1.44 d 6.9 3H
(CHs3)
Solvent: CDCIs Reference: BenchChem[1]
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment

177.5 Carbonyl carbon (C=0)

1415 Quaternary aromatic carbon (C)
128.7 Aromatic methine carbons (CH)
127.4 Aromatic methine carbons (CH)
127.3 Aromatic methine carbon (CH)
47.1 Methine carbon (CH)

18.5 Methyl carbon (CHs)

Source: PubChem, CID 223465[2]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3390 Strong, Broad N-H stretch (Amide)

3190 Strong, Broad N-H stretch (Amide)

3060, 3030 Medium Aromatic C-H stretch
2970, 2930 Medium Aliphatic C-H stretch

1660 Strong C=0 stretch (Amide I)
1620 Medium N-H bend (Amide II)

1495, 1455 Medium Aromatic C=C stretch
1410 Medium C-N stretch

760. 700 Strong Aromatic C-H bend (out-of-

plane)

Technique: KBr-Pellet Source: PubChem, CID 223465[2]

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Assignment

149 40 [M]* (Molecular lon)
105 100 [CsHo]*

77 30 [CeHs]*

44 55 [CONH2]*

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Source: PubChem, CID

223465[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 5-25 mg of the (R)-2-Phenylpropylamide sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).

The solution is transferred into a clean, dry 5 mm NMR tube. To ensure spectral quality, the
solution should be free of any solid particles. If necessary, the solution is filtered through a
small plug of glass wool in a Pasteur pipette directly into the NMR tube.

The NMR tube is capped and carefully placed in the NMR spectrometer's autosampler or
manually inserted into the probe.

1H and 3C NMR Data Acquisition:

The NMR spectrometer (e.g., a 400 MHz instrument) is locked onto the deuterium signal of
the solvent.

The magnetic field homogeneity is optimized through a process called shimming to obtain
sharp spectral lines.

For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a
sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to
single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to
the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans
(e.g., 128 or more) and a shorter relaxation delay may be employed.

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum
is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b075981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Approximately 1-2 mg of the solid (R)-2-Phenylpropylamide sample is placed in a clean,
dry agate mortar.

e About 100-200 mg of spectroscopic grade potassium bromide (KBr) powder, previously dried
in an oven to remove moisture, is added to the mortar.

e The sample and KBr are thoroughly ground and mixed together for several minutes to
ensure a homogenous mixture with a fine particle size.

e The resulting powder is transferred to a pellet-forming die.

e The die is placed in a hydraulic press, and a pressure of approximately 8-10 tons is applied
for a few minutes to form a thin, transparent or translucent pellet.

Data Acquisition:
o Abackground spectrum of a pure KBr pellet or an empty sample chamber is recorded.

o The KBr pellet containing the sample is placed in the sample holder of the FT-IR
spectrometer.

o The infrared spectrum is recorded, typically in the range of 4000 to 400 cm~1. The final
spectrum is presented in terms of percent transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

» Adilute solution of (R)-2-Phenylpropylamide is prepared in a volatile organic solvent, such
as dichloromethane or ethyl acetate, to a concentration of approximately 10-100 pg/mL.

e The solution should be free of non-volatile materials and particulates. If necessary, the
solution is filtered.

e The prepared sample is transferred to a 2 mL glass autosampler vial and sealed with a
septum cap.
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Data Acquisition:

e A small volume (typically 1 pL) of the sample solution is injected into the gas
chromatograph's heated injection port, where it is vaporized.

e The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
The column temperature is programmed to ramp up, separating the components of the
sample based on their boiling points and interactions with the column'’s stationary phase.

e As the separated (R)-2-Phenylpropylamide elutes from the GC column, it enters the mass
spectrometer.

« In the ion source (typically using electron ionization), the molecules are bombarded with
high-energy electrons, causing them to ionize and fragment.

e The resulting ions (the molecular ion and various fragment ions) are separated based on
their mass-to-charge ratio (m/z) by the mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum that shows the
relative intensity of different m/z values.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-2-Phenylpropylamide.
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Figure 1. General workflow for the spectroscopic characterization of (R)-2-

Need Custom Synthesis?

Phenylpropylamide.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
e 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Phenylpropylamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075981#spectroscopic-data-for-r-2-
phenylpropylamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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